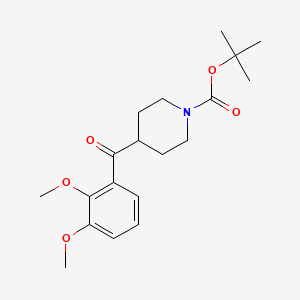

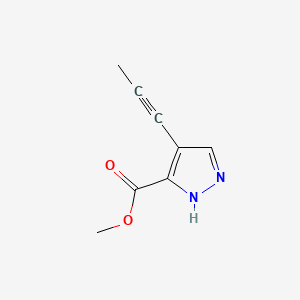

![molecular formula C14H17ClN2O B565002 4-[(7-Cloro-4-quinolinil)amino]-1-pentanol-d4 CAS No. 1215752-28-5](/img/structure/B565002.png)

4-[(7-Cloro-4-quinolinil)amino]-1-pentanol-d4

Descripción general

Descripción

“4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4” is a biochemical used for proteomics research . It is also known as an intermediate in the preparation of labeled Cletoquine Oxalate and Chloroquine .

Synthesis Analysis

The synthesis of similar 7-chloro-4-aminoquinoline derivatives has been achieved by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis

The molecular formula of “4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4” is C14H13D4ClN2O, and it has a molecular weight of 268.78 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic aromatic substitution and the formation of Schiff bases .Physical And Chemical Properties Analysis

The compound is solid in form . More specific physical and chemical properties such as solubility, melting point, etc., are not available in the retrieved resources.Mecanismo De Acción

Target of Action

The primary target of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, a derivative of 7-chloro-4-aminoquinoline, is likely to be similar to that of other 4-aminoquinoline compounds . These compounds are known to target the heme polymerase enzyme in the malaria parasite Plasmodium falciparum . This enzyme plays a crucial role in the parasite’s survival by detoxifying the heme released during hemoglobin digestion .

Mode of Action

The compound’s interaction with its target is likely to involve the inhibition of heme polymerase, thereby preventing the detoxification of heme . This leads to an accumulation of toxic heme within the parasite, which can cause its death .

Biochemical Pathways

The affected pathway is the heme detoxification pathway in the malaria parasite. By inhibiting heme polymerase, the compound disrupts this pathway and prevents the conversion of toxic heme into non-toxic hemozoin . The downstream effect is the accumulation of toxic heme, leading to the death of the parasite .

Pharmacokinetics

It can be inferred that like other 4-aminoquinoline compounds, it may have good oral bioavailability and distribution in body tissues

Result of Action

The molecular effect of the compound’s action is the inhibition of heme polymerase, leading to disruption of heme detoxification . The cellular effect is the death of the malaria parasite due to the accumulation of toxic heme .

Action Environment

For example, the compound’s activity could be influenced by the pH of the parasite’s digestive vacuole, where heme detoxification occurs

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 in laboratory experiments has several advantages. It is a synthetic compound, so it is easy to obtain and store. It is also an analogue of 4-CAP, so it can be used to study the properties of 4-CAP without the need for animal testing.

However, there are also some limitations to the use of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 in laboratory experiments. It is not approved for use in humans, so it cannot be used in clinical trials. It is also not as widely studied as other MAOIs, so there may be unknown risks associated with its use.

Direcciones Futuras

There are several future directions for research into 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4. Further research is needed to better understand its mechanism of action, as well as its effects on cognition, behavior, and physiological processes. It could also be studied in combination with other drugs, such as SSRIs and tricyclic antidepressants, to determine if there are any synergistic effects. Additionally, further research could be conducted to determine if there are any potential therapeutic applications for 4-CAP and its derivatives.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Se ha explorado la síntesis de nuevos derivados de 7-cloro-4-aminoquinolina, incluido el 4-[(7-Cloro-4-quinolinil)amino]-1-pentanol-d4, por su potencial antimicrobiano . Estos compuestos se sintetizaron de manera eficiente mediante reacciones de sustitución aromática nucleófila. Las pruebas antimicrobianas revelaron que algunos de estos derivados mostraron una actividad significativa contra las bacterias, con valores de MIC (concentración inhibitoria mínima) que oscilan entre 1,5 y 12,5 µg/mL. Sin embargo, no exhibieron actividad antifúngica. La longitud del enlace de la cadena de carbono y las propiedades electrónicas de los compuestos juegan un papel crucial en la determinación de su actividad biológica.

Estándar Farmacéutico

2-[(7-Cloro-4-quinolinil)amino]pentilamina: (estándar de referencia BP) sirve como estándar primario farmacéutico. Se utiliza para la determinación precisa del analito en formulaciones farmacéuticas y muestras biológicas utilizando diversas técnicas analíticas .

Diseño de Compuestos Bioactivos

El núcleo de 4-aminoquinolina es ubicuo en la naturaleza y se ha utilizado en el diseño de compuestos bioactivos. Los investigadores han explorado su potencial en áreas como la antivirulencia, antimalárica, antileishmanial, antiagregación plaquetaria, antiviral, antiinflamatoria, inmunomoduladora y anticancerígena .

Derivados de Bases de Schiff

Las bases de Schiff, incluidas las derivadas de 7-cloro-4-aminoquinolinas, están bien establecidas por su actividad biocida. Estos compuestos se han estudiado ampliamente por sus propiedades antibacterianas, antifúngicas y antivirales .

Superposiciones con la Investigación de la Malaria

La superposición geográfica entre la malaria y otras enfermedades infecciosas ha llevado a la exploración de las moieties de amino-quinolina en el desarrollo de nuevos agentes antimicrobianos. Los compuestos que contienen bases de Schiff de 7-cloro-4-aminoquinolinas pueden ser prometedores en este contexto .

Propiedades

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17)/i2D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUKCXDUDOUBKN-IJPFRAOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

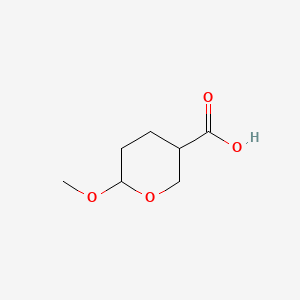

![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)